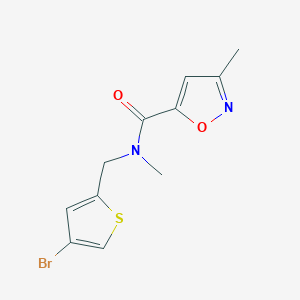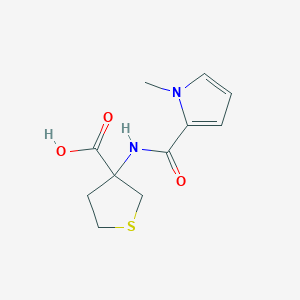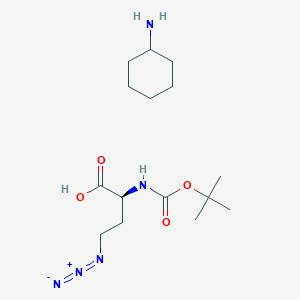
cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one: is an organic compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by the presence of a benzyloxymethyl group and a methyl group attached to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one typically involves the use of starting materials such as benzyloxymethyl chloride and 6-methyltetrahydropyran-4-one. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules and drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique chemical structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Mecanismo De Acción
The mechanism of action of cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparación Con Compuestos Similares
cis-2-(Benzyloxymethyl)-tetrahydropyran-4-one: Lacks the methyl group at the 6-position.
trans-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one: Has a different spatial arrangement of the benzyloxymethyl and methyl groups.
cis-2-(Methoxymethyl)-6-methyltetrahydropyran-4-one: Contains a methoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one is unique due to the presence of both benzyloxymethyl and methyl groups in a specific cis configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(2R,6R)-2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-,14-/m1/s1 |
Clave InChI |
FMVVKOCQLVCBIZ-BXUZGUMPSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C[C@@H](O1)COCC2=CC=CC=C2 |
SMILES canónico |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



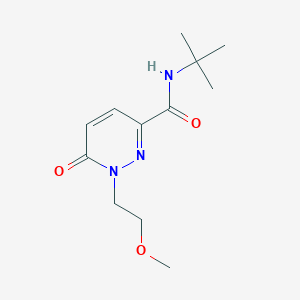
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
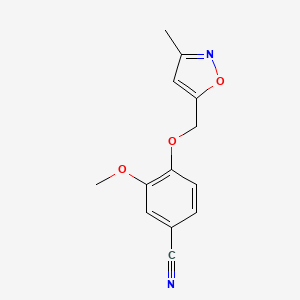
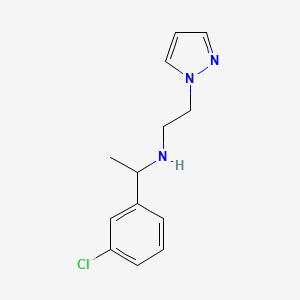

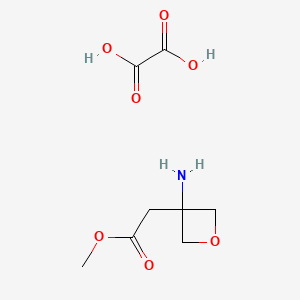

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)


